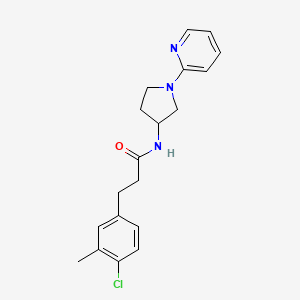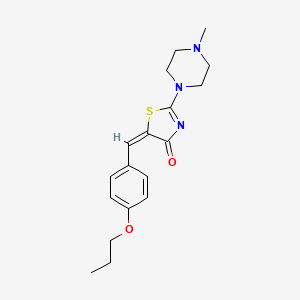![molecular formula C21H29N3O2 B2621096 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-58-7](/img/structure/B2621096.png)
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (TBPC) is an organic compound belonging to the class of pyrrole-2-carboxamides. It is a white crystalline solid, soluble in water and organic solvents. TBPC has been extensively studied for a variety of scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide has been widely used in scientific research applications due to its unique structure and properties. It has been used as a ligand in metal-catalyzed organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a building block for the synthesis of novel drugs. It has also been used in the synthesis of chiral compounds, as a catalyst for the synthesis of polymers materials, and as an inhibitor of enzymes.
Mécanisme D'action
The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is not well understood. However, it is believed that the tert-butylbenzoyl moiety of this compound binds to the active site of the enzyme and inhibits its activity. The dimethylamino group of this compound is believed to interact with the enzyme's active site by forming hydrogen bonds, while the pyrrole moiety is believed to interact with the enzyme's active site by forming hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP450). It has also been shown to inhibit the activity of enzymes involved in the synthesis of steroids and prostaglandins. Furthermore, this compound has been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide in lab experiments is its high purity and good yield. However, the use of this compound in lab experiments is limited by its cost and the need for specialized equipment to synthesize it. Additionally, this compound is not very stable and may degrade over time, so it is important to store it in a cool, dry place.
Orientations Futures
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide has a wide range of potential future applications. It could be used to develop new drugs, as a catalyst for the synthesis of polymers materials, and as an inhibitor of enzymes. Additionally, it could be used to develop new chiral compounds and as a reagent for the synthesis of heterocyclic compounds. Finally, this compound could be used to study the mechanism of action of enzymes and to further explore its biochemical and physiological effects.
Méthodes De Synthèse
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is synthesized by a two-step process starting with the reaction of 4-tert-butylbenzoyl chloride with 3-dimethylaminopropylmagnesium bromide in THF, followed by the reaction of the resulting 4-(4-tert-butylbenzoyl)-N-(3-dimethylaminopropyl)pyrrole with 2-carboxybenzaldehyde in the presence of piperidine. This method has been reported to yield this compound with a high purity (over 98%) and a good yield (over 85%).
Propriétés
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)17-9-7-15(8-10-17)19(25)16-13-18(23-14-16)20(26)22-11-6-12-24(4)5/h7-10,13-14,23H,6,11-12H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQUGKODFLKACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)



![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)


![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)


![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2621033.png)
